(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile
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Overview
Description
(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile is a complex organic compound with a steroidal structure. It is a derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by the presence of three hydroxyl groups and a nitrile group attached to the cholane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile typically involves multiple steps starting from cholic acid. The process includes selective protection and deprotection of hydroxyl groups, oxidation, and nitrile formation. One common route involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 7, and 12 are protected using suitable protecting groups such as acetyl or benzyl groups.
Oxidation: The 24-position carboxylic acid group of cholic acid is oxidized to form the corresponding aldehyde.
Nitrile Formation: The aldehyde is then converted to a nitrile group using reagents like hydroxylamine hydrochloride and sodium cyanoborohydride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Esters or ethers.
Scientific Research Applications
(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including its role in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of (3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in bile acid synthesis and metabolism, such as cholesterol-7-alpha-hydroxylase.
Pathways: It influences the bile acid synthesis pathway, regulating cholesterol levels and promoting the emulsification and absorption of dietary fats.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: (3Alpha,7alpha,12alpha)-3,7,12-trihydroxy-5beta-cholan-24-oic acid.
Chenodeoxycholic Acid: (3Alpha,7alpha)-3,7-dihydroxy-5beta-cholan-24-oic acid.
Deoxycholic Acid: (3Alpha,12alpha)-3,12-dihydroxy-5beta-cholan-24-oic acid.
Uniqueness
(3Alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholane-24-nitrile is unique due to the presence of a nitrile group at the 24-position, which imparts distinct chemical properties and reactivity compared to other bile acid derivatives. This structural difference allows for unique applications and interactions in biological systems.
Properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO3/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-22,26-28H,4-9,11-13H2,1-3H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBMWYOQKTYRBO-YHEMGIGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC#N)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC#N)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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